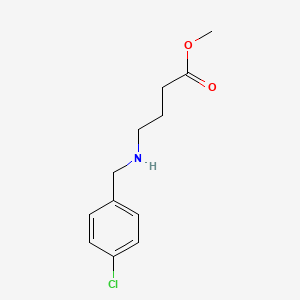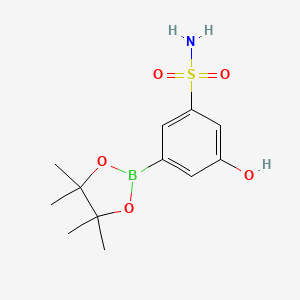
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid is a nitrogen-rich heterocyclic compound that has gained significant attention in various fields of research due to its unique chemical structure and diverse biological activities This compound is a derivative of pyrimidine, a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid can be achieved through various methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This reaction typically proceeds in the presence of a catalyst such as lactic acid or zinc chloride, and the reaction conditions can be optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of eco-friendly and cost-effective methods. For instance, the use of bio-based green catalysts and solvent-free conditions has been explored to minimize environmental impact and reduce production costs. The scalability of these methods makes them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include substituted tetrahydropyrimidines, which can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Applications De Recherche Scientifique
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a key building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying enzyme inhibition and receptor interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as β-glucuronidase, which plays a role in the metabolism and excretion of toxic substances. The compound’s ability to interact with specific receptors and enzymes makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate: This compound has a similar pyrimidine backbone but differs in the position and type of substituents
Uniqueness
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid is unique due to its specific substitution pattern and the presence of both oxo and carboxylic acid functionalities. These features enhance its reactivity and make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H6N2O5 |
|---|---|
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
2-oxo-3,4-dihydro-1H-pyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C6H6N2O5/c9-4(10)2-1-3(5(11)12)8-6(13)7-2/h1-2H,(H,9,10)(H,11,12)(H2,7,8,13) |
Clé InChI |
WVCOMWPLPGATRR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)NC1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)




![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)






